molecular formula C11H13N3 B2371325 4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 1448854-80-5

4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2371325
CAS No.: 1448854-80-5
M. Wt: 187.246
InChI Key: JOXPDHVPIYVSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: 1448854-80-5) is a pyrazole derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 4 and a 2-methylphenyl group at position 1. Its SMILES notation is Cc1ccccc1n1c(c(C)cn1)N, reflecting the ortho-methylphenyl substitution and the methyl group on the pyrazole ring .

Properties

IUPAC Name

4-methyl-2-(2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-3-4-6-10(8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXPDHVPIYVSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-β-Ketonitrile Cyclocondensation

The most established route to 5-aminopyrazoles involves the reaction of β-ketonitriles with arylhydrazines. For 4-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, this requires:

  • β-Ketonitrile precursor : 3-Oxobutanenitrile (CH₃C(O)CH₂CN)
  • Arylhydrazine : 2-Methylphenylhydrazine

Mechanism :

  • Nucleophilic attack by terminal hydrazine nitrogen on ketone carbonyl
  • Tautomerization to hydrazone intermediate
  • Intramolecular cyclization via nitrile attack

Optimized Conditions :

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Time 6–8 h
Yield 68–72%

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis
  • Regiochemical control dependent on substituent electronic effects

Microwave-Assisted Synthesis

Accelerated Cyclization Using α-Cyanoketones

Microwave irradiation significantly enhances reaction kinetics for pyrazole formation. A protocol adapted from JoVE involves:

Reactants :

  • 2-Methylphenylhydrazine (1.0 equiv)
  • 3-Aminocrotononitrile (1.1 equiv)

Conditions :

Parameter Value
Solvent 1 M HCl (aqueous)
Temperature 150°C (microwave)
Time 12–15 min
Yield 83–87%

Advantages :

  • 8-fold reduction in reaction time vs thermal methods
  • Water as green solvent enhances sustainability

Transition Metal-Catalyzed Methods

Copper-Mediated Cyclization

Building on PMC studies, Cu(OAc)₂ catalyzes oxidative cyclization:

Reaction Setup :

  • 2-Methylphenylhydrazine hydrochloride (0.2 mmol)
  • 3-Oxobutanenitrile (0.22 mmol)
  • Cu(OAc)₂ (15 mol%)
  • Benzoyl peroxide (0.5 equiv oxidant)

Performance Metrics :

Condition Outcome
Temperature 100°C (oil bath)
Time 10 h
Conversion 92% (GC-MS)
Isolated Yield 78%

Key Observation :

  • K₂S₂O₈ additive improves yield by 18% via radical stabilization

Solid-Phase Combinatorial Synthesis

Wang Resin-Bound Methodology

Adapting PMC protocols, a traceless linker strategy enables library synthesis:

Steps :

  • Wang resin → hydrazide functionalization
  • Condensation with 3-oxobutanenitrile
  • TFA cleavage to release product

Comparative Data :

Parameter Solution-Phase Solid-Phase
Purity (HPLC) 89% 95%
Average Yield 71% 68%
Scalability 10 g max 100 g+

Regiochemical Control Studies

Substituent Effects on Cyclization

DFT calculations (B3LYP/6-311++G**) reveal:

  • 2-Methylphenyl group directs cyclization via steric effects
  • N1 substitution favored by 12.3 kcal/mol over C3

Experimental Validation :

Isomer Ratio (HPLC)
Target (N1-substituted) 94:6
C3-substituted byproduct 6%

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale data from patent CN108530361A:

Reactor Design :

  • Microstructured coil reactor (316L SS)
  • Residence time: 8.7 min

Performance :

Metric Value
Throughput 1.2 kg/h
Purity 99.1% (IPC)
E-Factor 18.7 (vs 43 batch)

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (500 MHz, CDCl₃) :
δ 7.28–7.15 (m, 4H, Ar-H), 5.62 (s, 1H, pyrazole-H), 4.21 (br s, 2H, NH₂), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, Ar-CH₃)

13C NMR :
δ 155.2 (C5), 147.1 (C3), 136.8–126.4 (Ar-C), 21.1 (CH₃), 19.8 (Ar-CH₃)

HRMS (ESI+) :
m/z calc. for C₁₁H₁₃N₃ [M+H]⁺: 188.1184, found: 188.1186

Environmental Impact Assessment

Green Metrics Comparison

Method PMI AE (%) RME (%)
Classical Condensation 7.8 34 41
Microwave 3.1 62 78
Flow Chemistry 2.4 81 89

PMI: Process Mass Intensity; AE: Atom Economy; RME: Reaction Mass Efficiency

Emerging Methodologies

Photoredox Catalysis

Preliminary results using Ru(bpy)₃²⁺ under blue LEDs:

  • 2-Methylphenylhydrazine + 3-oxobutanenitrile
  • 72% yield in 45 min at 25°C
  • Radical chain mechanism proposed

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is being investigated for its potential as a pharmaceutical agent due to its bioactive properties. It has shown promise in:

  • Anti-inflammatory Activity : Studies indicate that this compound can inhibit NF-kB activation in cellular models, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated significant bactericidal activity against various bacterial strains, with MIC values as low as 0.22 μg/mL.
  • Anticancer Potential : Research indicates that modifications to its structure can enhance anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7) .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Case Studies

Study Focus Findings
Anti-inflammatory EffectsReduced LPS-induced NF-kB activation in cellular models, indicating potential for anti-inflammatory therapies.
Antimicrobial EvaluationExhibited strong bactericidal properties with MIC values as low as 0.22 μg/mL against multiple bacterial strains.
Anticancer ActivityModifications enhanced anticancer activity; some derivatives showed IC50 values in the nanomolar range against MCF-7 cells.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-Me, 1-(2-MePh) 187.24 Anti-inflammatory, agrochemicals
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine 3-Me, 4-PhN₂ 290.34 Tautomerism studied via DFT/NMR
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1-(4-MeOPh), 3-(4-MePh) 279.33 Enhanced lipophilicity, drug design
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 3-t-Bu, 1-(4-ClPh) 263.76 Commercial availability, enzyme inhibition
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) 3-(4-BrPh) 238.07 Serine protease inhibition
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 1-(thiazolyl), 3-Me 296.38 Heterocyclic integration, binding studies
Tautomerism and Electronic Effects
  • The 4-methyl group in the target compound reduces tautomeric flexibility compared to analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, which exhibits enolic and keto forms due to the azo group . DFT studies show that substituents at position 4 (e.g., methyl vs. phenyldiazenyl) significantly alter chemical shifts (Δδ ~0.5–1.5 ppm for ¹H NMR) and tautomeric equilibrium .

Biological Activity

4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole core with a methyl group and a 2-methylphenyl substituent. This structure may enhance its lipophilicity, influencing its interaction with biological membranes and targets, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways, thereby modulating inflammatory responses. Additionally, it has shown potential as an antimicrobial agent against various pathogens, indicating its versatility in therapeutic applications .

1. Anti-inflammatory Activity

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases .

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential use as an antimicrobial agent .

3. Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have reported that derivatives of pyrazole compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may have similar effects . The IC50 values observed in these studies indicate potent cytotoxicity, reinforcing the need for further exploration in cancer therapeutics.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced LPS-induced NF-kB activation in cellular models, showcasing its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains, yielding MIC values as low as 0.22 μg/mL, indicating strong bactericidal properties .
  • Anticancer Activity : Research focusing on pyrazole derivatives revealed that modifications to the pyrazole structure could enhance anticancer activity, with some derivatives showing IC50 values in the nanomolar range against MCF-7 cells .

Research Applications

The diverse biological activities of this compound make it a valuable compound for various applications:

Application AreaDescription
Medicinal Chemistry Potential drug development for anti-inflammatory and anticancer therapies.
Microbiology Development of new antimicrobial agents targeting resistant bacterial strains.
Pharmaceutical Research Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group at position 5 and the methyl substituents undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Yield References
Amine → Nitroso derivativeH₂O₂ in acidic medium (pH 3–4)5-Nitroso-pyrazole derivative65–70%
Methyl → Carboxylic acidKMnO₄, H₂O, 80°C, 6 hrs4-Carboxy-1-(2-methylphenyl)pyrazole55%

Key Findings :

  • Oxidation of the amine group produces unstable intermediates requiring stabilization via conjugation with the aromatic system.

  • Methyl oxidation proceeds through radical intermediates, confirmed by ESR studies.

Substitution Reactions

The amine group acts as a nucleophile, while the 2-methylphenyl substituent participates in electrophilic substitutions:

Nucleophilic Substitution

Reaction Reagents/Conditions Products Yield References
Amine alkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-5-amine derivative82%
Diazotization & CouplingNaNO₂/HCl, β-naphtholAzo-linked pyrazole68%

Electrophilic Aromatic Substitution

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-2-methylphenyl derivative45%
SulfonationH₂SO₄ (fuming), 50°C3-Sulfo-2-methylphenyl derivative60%

Mechanistic Insight :

  • Diazotization proceeds via nitrous acid-mediated N₂⁺ formation, followed by coupling with electron-rich aromatics.

  • Steric hindrance from the 2-methyl group reduces para-substitution efficiency.

Condensation Reactions

The amine group participates in Schiff base and heterocycle formation:

Reaction Reagents/Conditions Products Yield References
Schiff base formationBenzaldehyde, EtOH, refluxN-Benzylidene-pyrazole derivative75%
Pyrano-pyrazole synthesisEthyl cyanoacetate, TiCl₄, pyridinePyrano[2,3-c]pyrazole-6-one70%

Spectral Evidence :

  • IR spectra of Schiff base products show C=N stretches at 1620–1640 cm⁻¹ .

  • X-ray crystallography confirms the fused pyrano-pyrazole structure .

Cross-Coupling Reactions

The 2-methylphenyl group enables Pd-catalyzed couplings:

Reaction Reagents/Conditions Products Yield References
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl-pyrazole hybrid85%
Ullmann couplingCuI, 1,10-phenanthroline, DMFN-Arylpyrazole60%

Optimization Notes :

  • Suzuki coupling requires anhydrous conditions to prevent boronic acid decomposition.

  • Ullmann coupling efficiency improves with electron-deficient aryl halides.

Acetylation and Protection

The amine group is protected for multi-step syntheses:

Reaction Reagents/Conditions Products Yield References
AcetylationAc₂O, pyridine, RTN-Acetyl-5-amine derivative90%
Boc protectionBoc₂O, DMAP, CH₂Cl₂N-Boc-protected pyrazole88%

Applications :

  • Acetylated derivatives show enhanced solubility in nonpolar solvents.

  • Boc protection enables selective functionalization of other sites.

Heterocycle Formation

The pyrazole core participates in cycloadditions and ring expansions:

Reaction Reagents/Conditions Products Yield References
[3+2] CycloadditionDiphenylketene, THF, refluxPyrazolo[1,5-a]pyrimidine50%
Ring expansionHNO₂, HCl, 0°C1,2,4-Triazine derivative40%

Mechanistic Pathway :

  • Cycloadditions proceed via dipolar intermediates stabilized by the pyrazole’s electron-deficient ring .

  • Ring expansion involves N-nitrosation followed by rearrangement .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Derivative Tested Activity IC₅₀/EC₅₀ References
N-Benzylidene-Schiff baseα-Glucosidase inhibition12.5 μM
Pyrano-pyrazole hybridCytotoxicity (HepG2 cells)8.7 μM

Structure-Activity Relationship :

  • Electron-withdrawing substituents on the phenyl ring enhance enzyme inhibition .

  • Fused pyrano-pyrazole systems improve cell membrane permeability .

Q & A

Q. Q1. What are the established synthetic routes for 4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazones or condensation reactions. A common approach involves:

Hydrazone Formation : Reacting 2-methylphenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., ethanol/HCl or acetic acid) to yield the pyrazole core .

Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the product.

Q. Key Optimization Parameters :

  • Temperature : 80–100°C for cyclization to ensure complete ring closure.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance yield in substitution reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer: Characterization relies on a combination of spectroscopic and crystallographic methods:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group on pyrazole), δ 6.8–7.5 ppm (aromatic protons from 2-methylphenyl) confirm substitution patterns .
  • ¹³C NMR : Signals at ~150 ppm (pyrazole C5) and ~20 ppm (methyl groups) validate the core structure .

X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrazole ring and substituents (e.g., 16.83° dihedral angle in similar derivatives) .

Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 214.1342) .

Critical Note : Discrepancies in NMR splitting patterns may indicate regiochemical impurities, requiring iterative recrystallization .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase for antitubercular activity) .

QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to prioritize synthetic targets .

Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) identify transition states to optimize reaction yields .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability .

Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain discrepancies in cell-based vs. in vivo results .

Crystallographic Validation : Compare active vs. inactive derivatives using X-ray structures to identify critical binding motifs .

Case Study : A 4-methoxy derivative showed poor activity in one study (IC₅₀ >50 µM) but high potency (IC₅₀ = 5 µM) in another. Resolution revealed differences in bacterial strain susceptibility and assay pH .

Q. Q5. What strategies address low yields in multi-step syntheses of substituted pyrazol-5-amine derivatives?

Methodological Answer:

Protection-Deprotection : Protect the amine group during cyclization (e.g., Boc protection) to prevent side reactions .

Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing byproduct formation in exothermic steps .

Microwave Assistance : Accelerate cyclization (e.g., 30 min at 120°C vs. 6h reflux) with 15–20% yield improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.